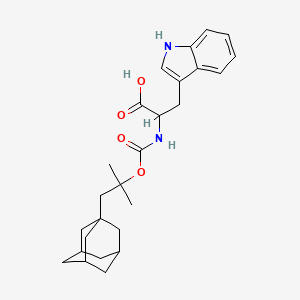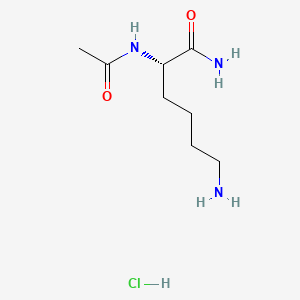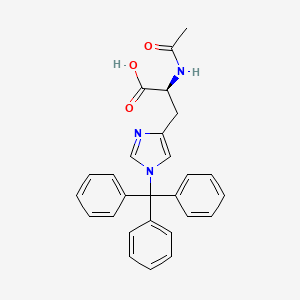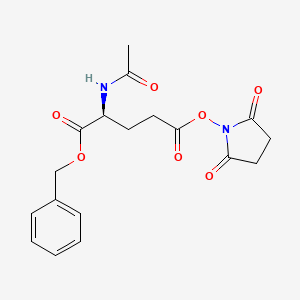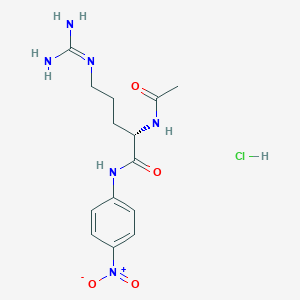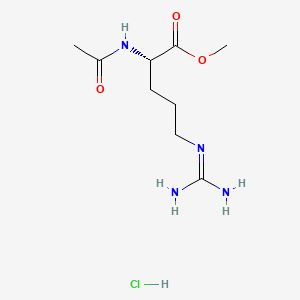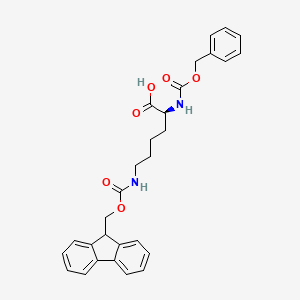
105751-18-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with CAS number 105751-18-6 is known as Cbz-Lys(Fmoc)-OH . It is a derivative of lysine . This compound has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Structure Analysis
The molecular formula of Cbz-Lys(Fmoc)-OH is C29H30N2O6 . It has a molecular weight of 502.55800 .
Physical And Chemical Properties Analysis
Cbz-Lys(Fmoc)-OH has a density of 1.2418 (rough estimate), a boiling point of 751.2ºC at 760 mmHg, and a melting point of 101ºC . Its exact mass is 502.21000 . The compound has a PSA of 119.16000 and a LogP of 5.85680 . Its vapour pressure is 1.04E-23mmHg at 25°C , and its index of refraction is estimated to be 1.5800 .
科学的研究の応用
Enhancing Collaborative Science through Hackathons
Hackathons have emerged as a valuable method to accelerate scientific discoveries and enhance collaborative science. These events allow for peer review before publication, cross-validation of study designs, and drive reproducibility in scientific analyses. By bringing together data generators and bioinformaticians, hackathons bridge traditional divides in research, fostering agile and structured collaborations across multiple investigators and institutions. This approach has shown promise in tackling ambitious projects not feasible under standard research models, thus potentially revolutionizing scientific research methodologies and outcomes (Ghouila et al., 2018).
The Role of Scientific Software Frameworks
The development and use of scientific software frameworks are crucial for improving programming productivity in research applications. These frameworks support grid-enabling of existing applications and development of new ones, allowing scientists to rapidly assemble new applications from existing component libraries. This shift from traditional programming languages to using toolkits and frameworks marks a significant advancement in scientific software development, offering a path to more efficient and effective research endeavors (Appelbe et al., 2007).
Crowdsourcing in Scientific Research
Crowdsourcing represents an innovative approach to scientific research, enabling horizontally distributed research that maximizes resources, promotes inclusiveness and transparency, and enhances the rigor and reliability of scientific findings. This model allows for tackling ambitious projects through large-scale collaboration, extending beyond traditional small teams of investigators. The diverse initiatives under this model range from largely independent work curated by coordination teams to collaborative efforts on shared activities, highlighting the potential of crowdsourced scientific research to accelerate progress and improve the quality of outcomes (Uhlmann et al., 2019).
Safety And Hazards
The compound is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and rinse thoroughly with plenty of water for at least 15 minutes, respectively . If swallowed, rinse mouth with water and consult a physician .
特性
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(31-29(35)36-18-20-10-2-1-3-11-20)16-8-9-17-30-28(34)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKPRSYVVUBTR-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)hexanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

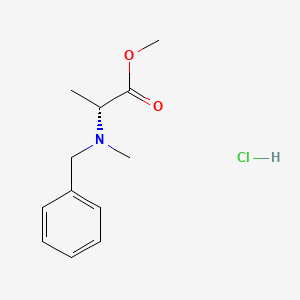



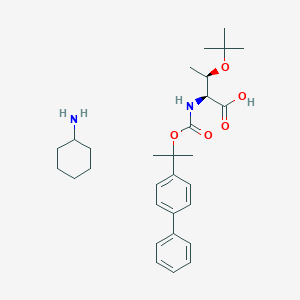
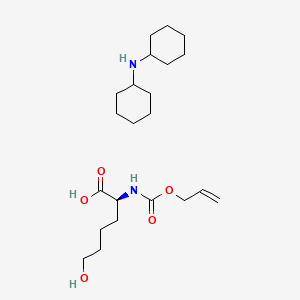
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)
